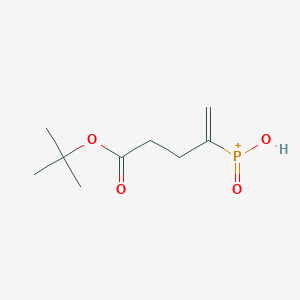![molecular formula C32H37Br2N3 B12532658 1-[10-(9H-Carbazol-9-yl)decyl]-4,4'-bipyridin-1-ium dibromide CAS No. 830356-24-6](/img/structure/B12532658.png)
1-[10-(9H-Carbazol-9-yl)decyl]-4,4'-bipyridin-1-ium dibromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[10-(9H-Carbazol-9-yl)decyl]-4,4’-bipyridin-1-ium dibromide is a complex organic compound that features a carbazole moiety linked to a bipyridinium unit via a decyl chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[10-(9H-Carbazol-9-yl)decyl]-4,4’-bipyridin-1-ium dibromide typically involves a multi-step process:
Formation of the Carbazole Derivative: The initial step involves the preparation of the carbazole derivative. This can be achieved through a series of reactions, including nitration, reduction, and alkylation.
Linking the Decyl Chain: The decyl chain is introduced through a nucleophilic substitution reaction, where the carbazole derivative reacts with a decyl halide under basic conditions.
Formation of the Bipyridinium Unit: The final step involves the quaternization of the bipyridine with the decyl-carbazole intermediate, using a suitable brominating agent to yield the dibromide salt.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions: 1-[10-(9H-Carbazol-9-yl)decyl]-4,4’-bipyridin-1-ium dibromide can undergo various types of chemical reactions, including:
Oxidation: The carbazole moiety can be oxidized to form carbazole-3,6-dione.
Reduction: The bipyridinium unit can be reduced to bipyridine under suitable conditions.
Substitution: The bromide ions can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide are commonly employed.
Major Products:
Oxidation: Carbazole-3,6-dione.
Reduction: Bipyridine.
Substitution: Corresponding substituted products, such as hydroxyl or alkoxy derivatives.
科学研究应用
1-[10-(9H-Carbazol-9-yl)decyl]-4,4’-bipyridin-1-ium dibromide has several scientific research applications:
Organic Electronics: It can be used as a hole-transporting material in organic light-emitting diodes (OLEDs) due to its excellent charge transport properties.
Photochemistry: The compound’s unique electronic structure makes it suitable for use in photoredox catalysis and other light-driven chemical processes.
Biological Studies: Its potential interactions with biological molecules can be explored for applications in bioimaging and biosensing.
Industrial Applications: It can be used in the development of advanced materials for electronic devices and sensors.
作用机制
The mechanism by which 1-[10-(9H-Carbazol-9-yl)decyl]-4,4’-bipyridin-1-ium dibromide exerts its effects is primarily based on its electronic structure. The carbazole moiety acts as an electron donor, while the bipyridinium unit serves as an electron acceptor. This donor-acceptor interaction facilitates efficient charge transfer, making the compound highly effective in electronic and photochemical applications. The molecular targets and pathways involved include interactions with electron-rich and electron-deficient species, enabling various redox reactions.
相似化合物的比较
Tetrakis(9H-carbazol-9-yl)benzene-1,3-dicarbonitrile: Known for its use in photoredox catalysis and organic synthesis.
4-(9H-Carbazol-9-yl)triphenylamine Derivatives: Used as hole-transporting materials in OLEDs.
1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene: An efficient metal-free photoredox catalyst.
Uniqueness: 1-[10-(9H-Carbazol-9-yl)decyl]-4,4’-bipyridin-1-ium dibromide stands out due to its unique combination of a carbazole moiety and a bipyridinium unit linked by a decyl chain. This structure provides a balance of electron-donating and electron-accepting properties, making it highly versatile for various applications in organic electronics and photochemistry.
属性
CAS 编号 |
830356-24-6 |
|---|---|
分子式 |
C32H37Br2N3 |
分子量 |
623.5 g/mol |
IUPAC 名称 |
9-[10-(4-pyridin-1-ium-4-ylpyridin-1-ium-1-yl)decyl]carbazole;dibromide |
InChI |
InChI=1S/C32H36N3.2BrH/c1(3-5-11-23-34-25-19-28(20-26-34)27-17-21-33-22-18-27)2-4-6-12-24-35-31-15-9-7-13-29(31)30-14-8-10-16-32(30)35;;/h7-10,13-22,25-26H,1-6,11-12,23-24H2;2*1H/q+1;;/p-1 |
InChI 键 |
YBKXZUAKDQVJBJ-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCCCCCCCC[N+]4=CC=C(C=C4)C5=CC=[NH+]C=C5.[Br-].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


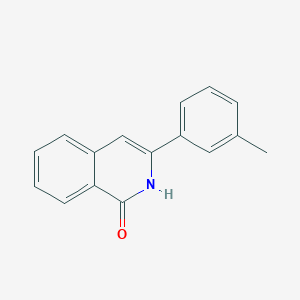
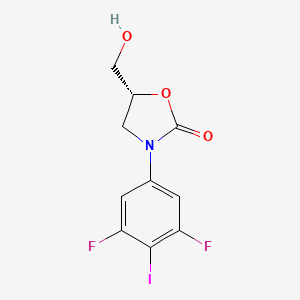
![Phosphonic acid, [2-phosphono-1-(2-pyridinyl)ethyl]-](/img/structure/B12532580.png)
![2-Amino-3-[(4-methylphenyl)methyl]-4,5-dihydro-1,3-thiazol-3-ium bromide](/img/structure/B12532583.png)
![Benzenecarboximidamide, 4-[(4-methoxyphenyl)thio]-](/img/structure/B12532592.png)

![2H-1-Benzopyran-2-one, 3-(1H-imidazo[4,5-f]quinolin-2-yl)-](/img/structure/B12532602.png)
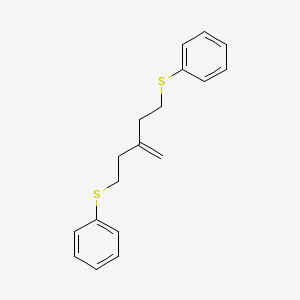
![10-{5-[2-(5-Octylthiophen-2-yl)-1,3-thiazol-5-yl]thiophen-2-yl}decan-1-ol](/img/structure/B12532616.png)
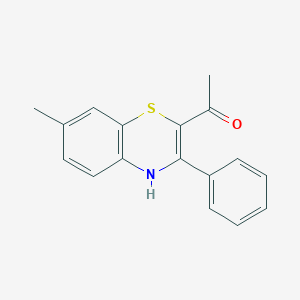
![2,4-Diiodo-6-[1-(4-methylanilino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12532628.png)
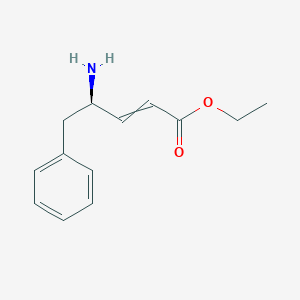
![3-[(Hexylsulfanyl)methylidene]-1-(2-methylpropyl)azetidin-2-one](/img/structure/B12532637.png)
